n-(4-(Aminomethyl)phenyl)-N-ethylmethanesulfonamide
CAS No.:
Cat. No.: VC20439337
Molecular Formula: C10H16N2O2S
Molecular Weight: 228.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16N2O2S |
|---|---|
| Molecular Weight | 228.31 g/mol |
| IUPAC Name | N-[4-(aminomethyl)phenyl]-N-ethylmethanesulfonamide |
| Standard InChI | InChI=1S/C10H16N2O2S/c1-3-12(15(2,13)14)10-6-4-9(8-11)5-7-10/h4-7H,3,8,11H2,1-2H3 |
| Standard InChI Key | JADAWXHZMPGRIX-UHFFFAOYSA-N |
| Canonical SMILES | CCN(C1=CC=C(C=C1)CN)S(=O)(=O)C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N-ethyl-N-[4-(aminomethyl)phenyl]methanesulfonamide. Its molecular formula, CHNOS, reflects a molecular weight of 228.31 g/mol, consistent with sulfonamides of similar complexity . The structure integrates a methanesulfonamide group (-SO-N(CHCH)(CH)) attached to a 4-(aminomethyl)phenyl backbone, as illustrated by the SMILES notation CCN(C1=CC=C(C=C1)CN)S(=O)(=O)C .
Stereochemical and Electronic Properties
The compound’s planar phenyl ring and flexible ethyl-aminomethyl substituents create a balance between rigidity and conformational adaptability. Density functional theory (DFT) calculations on analogous sulfonamides suggest that the electron-withdrawing sulfonyl group polarizes the aromatic system, enhancing reactivity toward electrophilic substitution . The aminomethyl side chain introduces a basic nitrogen center, enabling hydrogen bonding and coordination chemistry, as observed in palladium-catalyzed cross-coupling reactions .
Table 1: Comparative Analysis of Sulfonamide Derivatives
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of N-(4-(Aminomethyl)phenyl)-N-ethylmethanesulfonamide typically involves a two-step protocol:
-
Aminomethylation of Phenethylamine:
Reaction of 4-bromophenylmethanamine with ethylamine under Ullmann coupling conditions yields 4-(aminomethyl)-N-ethylaniline. This step often employs palladium catalysts, as demonstrated in related biphenylamine syntheses . -
Sulfonylation with Methanesulfonyl Chloride:
The secondary amine undergoes nucleophilic substitution with methanesulfonyl chloride in dichloromethane, facilitated by a base such as triethylamine to scavenge HCl .
Example Reaction:
Optimization Challenges
Side reactions, such as over-sulfonylation or N-ethyl group oxidation, necessitate careful control of stoichiometry and temperature. Chromatographic purification is often required to isolate the product from byproducts like N,N-disubstituted sulfonamides .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethylformamide, acetonitrile) but limited solubility in water (<1 mg/mL at 25°C), attributed to the hydrophobic ethyl and phenyl groups. Stability studies on analogs indicate decomposition above 200°C, with susceptibility to hydrolysis under strongly acidic or basic conditions .
Spectroscopic Characterization
-
H NMR (500 MHz, CDCl): δ 7.35–7.28 (m, 2H, aromatic), 7.22–7.15 (m, 2H, aromatic), 4.12 (s, 2H, CHNH), 3.45 (q, J = 7.0 Hz, 2H, NCHCH), 2.95 (s, 3H, SOCH), 1.25 (t, J = 7.0 Hz, 3H, CHCH) .
-
IR (KBr): Peaks at 3250 cm (N-H stretch), 1320 cm (asymmetric SO), 1145 cm (symmetric SO) .
Applications in Pharmaceutical and Material Sciences
Catalytic and Coordination Chemistry
The aminomethyl group’s lone pair enables coordination to transition metals, as seen in palladium methanesulfonate precatalysts. These complexes facilitate Suzuki-Miyaura and Buchwald-Hartwig couplings, critical for constructing biaryl and heteroaryl scaffolds .
Research Frontiers and Unexplored Avenues
Recent studies emphasize sulfonamide functionalization via C-H activation to generate derivatives with enhanced bioactivity. Computational modeling could further elucidate this compound’s binding modes with biological targets, guiding rational drug design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume